molecular formula C19H14N4O2S3 B2789858 N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide CAS No. 1207037-73-7

N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide

Cat. No.: B2789858
CAS No.: 1207037-73-7
M. Wt: 426.53
InChI Key: XXHUUKPVWNHFIG-UHFFFAOYSA-N
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Description

N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C19H14N4O2S3 and its molecular weight is 426.53. The purity is usually 95%.
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Biological Activity

N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a benzo[c][1,2,5]thiadiazole moiety and a thiazole derivative linked through an acetamide bond. The molecular formula is C15H14N4OS3C_{15}H_{14}N_4OS_3, with a molecular weight of approximately 358.42 g/mol. This structure is significant as it incorporates multiple heterocyclic components known for their biological activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions including:

  • Formation of the benzo[c][1,2,5]thiadiazole core.
  • Synthesis of the thiazole derivative.
  • Coupling reactions to form the final acetamide product.

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds containing thiadiazole and thiazole moieties. For instance:

  • In vitro studies demonstrated that derivatives with similar structures exhibited significant cytotoxicity against various cancer cell lines, such as MDA-MB-231 (breast cancer) and HEK293T (kidney cancer), with IC50 values ranging from 3.3 μM to 52.63 μM compared to standard treatments like cisplatin .

Antimicrobial Activity

Research indicates that compounds with benzo[c][1,2,5]thiadiazole and thiazole structures possess antimicrobial properties:

  • Minimum Inhibitory Concentration (MIC) tests have shown effective inhibition against pathogens like Mycobacterium smegmatis, presenting MIC values significantly lower than traditional antibiotics .

Anticonvulsant Activity

The anticonvulsant activity of related thiadiazole compounds has been assessed using the PTZ (pentylenetetrazol) model:

  • Compounds demonstrated up to 80% protection against induced seizures at specific dosages .

The biological activities of this compound may be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and microbial resistance.
  • Cell Cycle Arrest : Studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) : The generation of ROS has been implicated in the mechanism by which these compounds exert their cytotoxic effects .

Case Studies

Several case studies illustrate the efficacy of thiadiazole derivatives:

  • Study on Anticancer Efficacy : A compound structurally similar to this compound was tested against various cancer cell lines with promising results indicating significant apoptotic activity .
CompoundCell LineIC50 (μM)Reference
Compound AMDA-MB-2313.3
Compound BHEK293T52.63
Compound CMycobacterium smegmatis26.46

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-2-(2-phenacylsulfanyl-1,3-thiazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O2S3/c24-16(12-5-2-1-3-6-12)11-27-19-20-13(10-26-19)9-17(25)21-14-7-4-8-15-18(14)23-28-22-15/h1-8,10H,9,11H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXHUUKPVWNHFIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NC(=CS2)CC(=O)NC3=CC=CC4=NSN=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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